1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

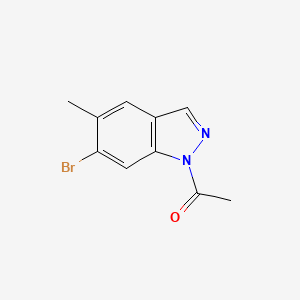

1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the sixth position and a methyl group at the fifth position of the indazole ring, with an ethanone group attached to the nitrogen atom.

Vorbereitungsmethoden

The synthesis of 1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6-bromo-5-methylindazole.

Bromination: The bromination of 5-methylindazole is carried out using bromine in the presence of a suitable solvent such as acetic acid.

Acylation: The brominated product is then subjected to acylation using ethanoyl chloride in the presence of a base like pyridine to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Wissenschaftliche Forschungsanwendungen

1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the ethanone group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone can be compared with other indazole derivatives such as:

1-(5-bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethan-1-one: Similar in structure but with an additional iodine atom, which may alter its reactivity and biological activity.

1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone: The presence of a fluorine atom instead of a methyl group can significantly change its chemical properties and applications.

Biologische Aktivität

1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone is a compound derived from the indazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and applications in drug development.

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₉H₈BrN₃O

- Molecular Weight : 242.08 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Antitumor Activity

Studies have indicated that indazole derivatives, including this compound, exhibit significant antitumor activity. For instance, a derivative with a similar structure showed potent inhibition against various cancer cell lines, including:

| Cell Line | IC50 (nM) |

|---|---|

| Human breast adenocarcinoma (MCF-7) | 25.8 ± 2.3 |

| Human melanoma (MEL-8) | 20.0 ± 3.5 |

| Acute lymphoblastic leukemia (CEM) | 12.5 ± 1.0 |

These findings suggest that the compound may interfere with cellular proliferation pathways, potentially through the inhibition of specific kinases involved in tumor growth .

The mechanisms underlying the biological activity of indazole derivatives are multifaceted:

- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases, including CDK8 and CDK19, which play critical roles in cell cycle regulation and transcriptional control .

- Apoptosis Induction : Indazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .

- Signal Transduction Modulation : The compound may modulate signaling pathways such as the WNT pathway, which is crucial for cell differentiation and proliferation .

Case Studies

Several studies have explored the effects of indazole derivatives on cancer and other diseases:

Study on Anticancer Activity

In a study focusing on the anticancer properties of indazole derivatives, researchers synthesized various compounds and evaluated their efficacy against multiple cancer cell lines. The study found that certain substitutions on the indazole ring significantly enhanced biological activity, leading to lower IC50 values in targeted assays .

Neuroprotective Effects

Another area of research has investigated the neuroprotective effects of indazole derivatives. Compounds similar to this compound were tested in models of neurodegenerative diseases, showing potential in protecting neuronal cells from oxidative stress and apoptosis .

Applications in Drug Development

The promising biological activities of this compound position it as a candidate for further drug development:

Eigenschaften

IUPAC Name |

1-(6-bromo-5-methylindazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-6-3-8-5-12-13(7(2)14)10(8)4-9(6)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNYHQCDCPNILG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)N(N=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.